molecular formula C11H13N3 B3156012 N-Benzyl-1-methyl-1H-pyrazol-3-amine CAS No. 81574-05-2

N-Benzyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B3156012
CAS No.: 81574-05-2
M. Wt: 187.24 g/mol
InChI Key: SNURKZHBZPONJX-UHFFFAOYSA-N
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Description

N-Benzyl-1-methyl-1H-pyrazol-3-amine is an organic compound with the linear formula C11H13N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to the nitrogen of a 1-methyl-1H-pyrazol-3-amine . The InChI code for this compound is 1S/C11H13N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It appears as a pale-yellow to yellow-brown solid . The InChI key for this compound is SNURKZHBZPONJX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

N-Benzyl-1-methyl-1H-pyrazol-3-amine and its derivatives are key intermediates in synthesizing complex compounds. For example, a study by Titi et al. (2020) focuses on the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, highlighting their potential in identifying antitumor, antifungal, and antibacterial pharmacophore sites. These compounds exhibit significant biological activities against breast cancer and microbes, underlining their importance in medicinal chemistry (Titi et al., 2020).

Catalytic Applications

The catalytic synthesis of complex molecules using this compound derivatives has been explored, demonstrating the versatility of these compounds in organic synthesis. Gharib et al. (2013) developed a green chemistry protocol using cerium oxide nanoparticles as a heterogeneous catalyst for synthesizing 3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives, showcasing an efficient, simple, and environmentally friendly methodology (Gharib et al., 2013).

Biological Activities

Research also highlights the antibacterial and antifungal properties of this compound derivatives. Ahmad et al. (2021) detailed the synthesis of new pyrazole amide derivatives with significant in vitro antibacterial effects against NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae, indicating the potential of these compounds as novel antibacterial agents (Ahmad et al., 2021).

Material Science Applications

In material science, derivatives of this compound have been investigated as corrosion inhibitors. Herrag et al. (2007) studied the effectiveness of pyrazole derivatives in reducing steel corrosion in hydrochloric acid, revealing that these compounds could achieve high inhibition efficiency, which is crucial for extending the lifespan of metal structures and components (Herrag et al., 2007).

Safety and Hazards

N-Benzyl-1-methyl-1H-pyrazol-3-amine is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antipromastigote activity , suggesting potential targets could be enzymes or receptors involved in parasitic diseases.

Mode of Action

This is a common mechanism for many drugs and bioactive compounds .

Biochemical Pathways

Based on its potential antipromastigote activity , it might interfere with the metabolic pathways of parasites, disrupting their growth and survival.

Result of Action

Given its potential antipromastigote activity , it might lead to the death of parasites, thereby alleviating symptoms of the disease.

Properties

IUPAC Name

N-benzyl-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNURKZHBZPONJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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